CAS number for 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid derivatives
CAS number for 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Synthesis and Application of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction
The pyrrolidine-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile and stereochemically defined building block for a wide array of biologically active molecules.[1] Its rigid, five-membered ring structure provides a conformational constraint that is highly desirable in the design of potent and selective enzyme inhibitors and receptor agonists. This technical guide provides an in-depth exploration of a specific subclass: 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid and its derivatives. While a specific CAS number for the parent compound is not prominently documented in publicly available databases, this guide will focus on the synthetic strategies, characterization, and potential applications of this important class of molecules, drawing upon established methodologies for related compounds.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative scientific literature.
Core Scientific Principles and Synthetic Strategy
The synthesis of 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid derivatives hinges on the fundamental principles of amine acylation. The secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, in this case, 3-chlorobenzoyl chloride. The carboxylic acid moiety at the 3-position of the pyrrolidine ring is a key functional handle that can be further modified, but it also necessitates careful consideration of protecting group strategies to prevent unwanted side reactions during the N-acylation step.
The general synthetic workflow can be visualized as a two-step process: protection of the carboxylic acid (if necessary) followed by N-acylation.
Caption: General synthetic workflow for 1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol: Synthesis of Methyl 1-(3-chlorobenzoyl)pyrrolidine-3-carboxylate
This protocol details the synthesis of a representative derivative, the methyl ester of 1-(3-chlorobenzoyl)pyrrolidine-3-carboxylic acid. The ester serves as a protecting group for the carboxylic acid, preventing its interference with the N-acylation reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Pyrrolidine-3-carboxylic acid | 59378-87-9 | 115.13 | Can be used as a racemic mixture or a single enantiomer (e.g., (S)-enantiomer, CAS 72580-53-1) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Use in a well-ventilated fume hood. |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | |
| 3-Chlorobenzoyl chloride | 618-46-2 | 175.01 | Corrosive and moisture-sensitive. |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Anhydrous grade recommended. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-9 | 84.01 | |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Step-by-Step Methodology
Part 1: Esterification of Pyrrolidine-3-carboxylic Acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material). Cool the suspension to 0 °C in an ice bath.
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Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension. This step is exothermic and generates HCl gas; ensure adequate ventilation.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is methyl pyrrolidine-3-carboxylate hydrochloride. This crude product can often be used in the next step without further purification.
Part 2: N-Acylation with 3-Chlorobenzoyl Chloride
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Reaction Setup: Dissolve the crude methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL per gram). Cool the solution to 0 °C in an ice bath.
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Base Addition: Add triethylamine (2.5 eq) dropwise to the solution to neutralize the hydrochloride salt and act as a base for the acylation.
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Acylating Agent Addition: Slowly add a solution of 3-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM. Maintain the temperature at 0 °C during the addition.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
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Quenching and Extraction: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl 1-(3-chlorobenzoyl)pyrrolidine-3-carboxylate.
Characterization and Validation
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the pyrrolidine ring, the 3-chlorobenzoyl group, and the methyl ester.
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Mass Spectrometry (MS): To confirm the molecular weight of the final product.
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Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the amide and ester groups.
Applications and Future Directions
Pyrrolidine-3-carboxylic acid derivatives are of significant interest in drug discovery. The introduction of the 3-chlorobenzoyl group modulates the electronic and steric properties of the molecule, which can influence its binding affinity and selectivity for biological targets.
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Enzyme Inhibition: This scaffold is a key component in inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-IV) and Factor XIa.[1] The constrained pyrrolidine ring can mimic the conformation of natural substrates, leading to potent inhibition.
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Receptor Antagonism: Derivatives of pyrrolidine-3-carboxylic acid have been developed as highly specific antagonists for receptors such as the endothelin (ET) receptors.[2]
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Antimicrobial and Anticancer Agents: Recent studies have explored 5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents.[3]
The 1-(3-chlorobenzoyl) moiety can serve as a versatile starting point for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of these compounds.
References
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(35), 7344–7349. [Link]
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Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(20), 4070-4082. [Link]
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ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
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Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
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FAQ. (2022). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. [Link]
- Google Patents. (n.d.).
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PubChem. (n.d.). (R)-1-Cbz-pyrrolidine-3-carboxylic acid. [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
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The Aquila Digital Community. (n.d.). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. [Link]
Sources
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